Chemical structure and molecular properties of 2,5-Dideoxy-2,5-imino-D-mannitol HCl
Chemical structure and molecular properties of 2,5-Dideoxy-2,5-imino-D-mannitol HCl
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Title: Unveiling 2,5-Dideoxy-2,5-imino-D-mannitol HCl: Structural Dynamics, Glycosidase Inhibition, and Pharmacological Chaperone Potential
Executive Summary
The development of iminosugars has fundamentally transformed the therapeutic landscape for lysosomal storage disorders (LSDs) and viral infections. Among these, 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) stands out as a highly potent, pyrrolidine-based polyhydroxylated alkaloid. By structurally mimicking the oxocarbenium ion transition state of natural pyranosides, DMDP acts as a competitive, reversible inhibitor of various glycosidases [1.1]. This technical whitepaper explores the physicochemical properties, mechanistic enzymology, and laboratory workflows associated with DMDP HCl, with a specific focus on its emerging role in Pharmacological Chaperone Therapy (PCT) for Fabry disease[1].
Chemical Architecture and Physicochemical Properties
DMDP is characterized by a five-membered pyrrolidine ring substituted with hydroxymethyl groups at the C2 and C5 positions, and hydroxyl groups at the C3 and C4 positions. The spatial arrangement of these hydroxyl groups closely resembles that of D-mannose and D-glucose, conferring its high affinity for the active sites of target glycosidases[2].
The hydrochloride salt form (CAS: 210115-92-7) is predominantly utilized in in vitro and in vivo assays due to its superior aqueous solubility and hygroscopic stability compared to the free base[3].
Table 1: Molecular and Physicochemical Properties of DMDP HCl
| Property | Specification |
| Chemical Name | 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride |
| CAS Number | 210115-92-7 (HCl Salt) / 59920-31-9 (Free Base)[3][4] |
| Molecular Formula | C₆H₁₃NO₄ · HCl[3] |
| Molecular Weight | 199.63 g/mol [3] |
| Structural Class | Pyrrolidine-based iminosugar / Polyhydroxylated alkaloid |
| Primary Targets | α-Galactosidase A, β-Glucosidase, Invertase[1][5] |
Mechanistic Paradigm: Transition State Mimicry
The exceptional inhibitory potency of DMDP HCl is rooted in its ability to act as a transition state analog. During the enzymatic hydrolysis of a glycosidic bond, the natural substrate passes through a high-energy oxocarbenium ion-like transition state, characterized by a partial positive charge on the ring oxygen.
When DMDP enters the physiological environment, the secondary amine of its pyrrolidine ring becomes protonated. This protonated nitrogen functions as an electrostatic mimic of the oxocarbenium ion[4]. The resulting electrostatic interactions with the negatively charged catalytic residues (typically aspartate or glutamate) in the enzyme's active site result in binding affinities (K_i) in the low nanomolar to micromolar range.
Fig 1. Mechanism of glycosidase inhibition and chaperone stabilization by DMDP HCl.
Therapeutic Applications: Pharmacological Chaperoning
Beyond simple inhibition, DMDP and its derivatives (such as 1-aminodeoxy-DMDP or ADMDP) are pioneering candidates for Pharmacological Chaperone Therapy (PCT) in Lysosomal Storage Disorders, particularly Fabry disease[6].
Fabry disease is caused by missense mutations in the GLA gene, resulting in misfolded α-galactosidase A (α-Gal A). This misfolded protein is recognized by the endoplasmic reticulum quality control (ERQC) system and subjected to ER-associated degradation (ERAD), leading to a systemic accumulation of globotriaosylceramide (GL-3)[1].
The Chaperone Mechanism:
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ER Binding: DMDP HCl permeates the cell and binds reversibly to the active site of the mutant α-Gal A in the ER at neutral pH.
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Conformational Stabilization: The binding provides a thermodynamic scaffold that forces the mutant enzyme into its proper, stable conformation, evading ERAD.
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Lysosomal Trafficking: The stabilized enzyme-chaperone complex is successfully trafficked through the Golgi apparatus to the lysosome.
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Dissociation: In the acidic environment of the lysosome (pH ~4.6), the massive excess of the accumulated natural substrate (GL-3) outcompetes the reversible inhibitor, allowing the rescued enzyme to perform its hydrolytic function.
Laboratory Protocols: Synthesis and Kinetic Assays
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of DMDP and the evaluation of its inhibitory kinetics.
Protocol A: Multigram-Scale Synthesis of DMDP via Reductive Amination
This protocol utilizes a regioselective Appel reaction derivative, starting from D-fructose to yield the iminosugar via an intramolecular reductive amination[7].
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Substrate Preparation: Evacuate a round-bottom flask containing 5-azido-5-deoxy-α,β-D-fructopyranose (e.g., 6.65 g, 32.4 mmol) in vacuo, then place under an argon atmosphere.
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Solvent & Catalyst: Dissolve the substrate in a 1:1 mixture of H₂O and Methanol (MeOH). Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst[7].
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Hydrogenation: Transfer the solution to a Parr apparatus. React under a continuous H₂ atmosphere at 4 bar for 24 hours at room temperature.
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Causality Note: The Pd/C catalyst selectively reduces the azide to a primary amine. The proximity of the amine to the carbonyl group triggers a spontaneous intramolecular cyclization, followed by immediate reduction of the imine intermediate, locking the pyrrolidine ring into the correct stereoconfiguration.
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Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the catalyst repeatedly with MeOH to ensure complete recovery of the product[7].
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Salt Formation: Treat the concentrated free base filtrate with a stoichiometric amount of dilute HCl, followed by lyophilization to yield DMDP HCl as a stable white powder.
Protocol B: Fluorogenic Enzyme Inhibition Assay (α-Galactosidase A)
This assay determines the IC₅₀ and K_i of DMDP HCl using a highly sensitive fluorogenic substrate, 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)[8].
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Buffer Preparation: Prepare a 50 mM sodium citrate/sodium phosphate buffer adjusted to pH 4.6.
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Causality Note: pH 4.6 is strictly maintained to mimic the lysosomal environment where α-Gal A is naturally active.
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Inhibitor Dilution: Prepare a 10-point serial dilution of DMDP HCl ranging from 1 nM to 100 μM in the assay buffer.
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Enzyme Pre-incubation: Add 10 μL of recombinant human α-Gal A (diluted to optimal specific activity) to 20 μL of each inhibitor concentration in a black 96-well microplate. Incubate at 37°C for 30 minutes.
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Causality Note: Pre-incubation is critical. It allows the enzyme and the competitive inhibitor to reach thermodynamic equilibrium, preventing skewed kinetics upon substrate addition.
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Reaction Initiation: Add 20 μL of 2 mM 4-MU-α-Gal substrate to all wells. Incubate at 37°C for exactly 30 minutes[8].
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Reaction Termination: Stop the reaction by adding 200 μL of 0.1 M glycine-NaOH buffer (pH 10.7).
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Causality Note: The highly alkaline stop buffer immediately denatures the enzyme. More importantly, it deprotonates the released 4-methylumbelliferone (4-MU), shifting it to its anionic form, which maximizes its fluorescence quantum yield.
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Data Acquisition: Read the microplate using a fluorometer set to Excitation 365 nm and Emission 450 nm.
Fig 2. Step-by-step fluorogenic assay workflow for determining DMDP HCl inhibitory kinetics.
Conclusion
DMDP HCl represents a masterclass in rational drug design, leveraging transition state mimicry to achieve potent glycosidase inhibition. As our understanding of protein folding and lysosomal trafficking deepens, the utility of DMDP and its structural analogs continues to expand from basic biochemical tools into frontline candidates for Pharmacological Chaperone Therapy. By meticulously controlling assay conditions and understanding the causality behind molecular interactions, researchers can continue to unlock the therapeutic potential of this remarkable iminosugar.
References
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GlycoFineChem. "2,5-Dideoxy-2,5-imino-D-mannitol CAS 59920-31-9." GlycoFineChem. Available at:[Link]
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American Chemical Suppliers. "mannitol suppliers USA." American Chemical Suppliers. Available at:[Link]
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American Chemical Suppliers. "alpha galactosidase suppliers USA." American Chemical Suppliers. Available at: [Link]
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The Journal of Organic Chemistry. "Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction." ACS Publications. Available at: [Link]
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ResearchGate. "From Lianas to Glycobiology Tools: Twenty-Five Years of 2,5-Dideoxy-2,5-imino- D -mannitol." ResearchGate. Available at: [Link]
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European Journal of Medicinal Chemistry. "Bioevaluation of sixteen ADMDP stereoisomers toward alpha-galactosidase A: Development of a new pharmacological chaperone for the treatment of Fabry disease and potential enhancement of enzyme replacement therapy efficiency." PubMed. Available at: [Link]
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